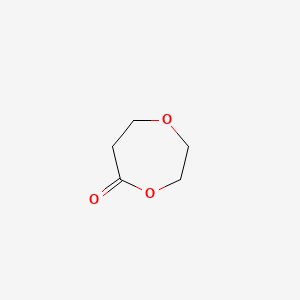

1,5-Dioxepan-2-one

Vue d'ensemble

Description

1,5-Dioxepan-2-one is an organic compound that is a cyclic ester, also known as a lactone. It is a colorless liquid with a distinctive odor and is known for its high environmental and thermal stability. This compound is soluble in many organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .

Applications De Recherche Scientifique

1,5-Dioxepan-2-one has several scientific research applications, particularly in the field of polymer chemistry. It is used in the synthesis of biodegradable polyesters, which have applications in biomedical devices, drug delivery systems, and environmentally friendly packaging materials .

In biology and medicine, the polymers derived from this compound are used in tissue engineering and regenerative medicine due to their biocompatibility and biodegradability .

Mécanisme D'action

- Notably, three organocatalysts have been studied in the context of DXO ROP: 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

- t-BuP4 and DBU operate via an initiator/chain end activated ROP mechanism , while TBD follows a nucleophilic ROP mechanism .

- The key step in DXO ROP involves the nucleophilic attack of the alkoxide (formed from the catalyst) on the carbonyl carbon of DXO .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

1,5-Dioxepan-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of biodegradable polymers. It interacts with several enzymes and proteins during these reactions. For instance, organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used as catalysts in the ring-opening polymerization of this compound . These interactions are essential for initiating and controlling the polymerization process, leading to the formation of polymers with desired properties.

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. It is known to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, poly(L-lactide-co-1,5-dioxepan-2-one) scaffolds have been used in bone tissue engineering, where they support the proliferation and differentiation of human osteoblast-like cells . This indicates that this compound can play a role in promoting cellular activities that are crucial for tissue regeneration.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules during the ring-opening polymerization process. The compound undergoes nucleophilic attack by organocatalysts such as TBD, leading to the formation of polymer chains . This process is highly controlled and allows for the synthesis of polymers with precise molecular weights and distributions. Additionally, the interaction of this compound with these catalysts can result in enzyme inhibition or activation, further influencing the polymerization process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound undergoes hydrolysis both in vitro and in vivo, making it a suitable candidate for bio-absorbable materials . The stability of this compound and its degradation products can influence long-term cellular functions, which is an important consideration for its use in biomedical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound’s polymerization products are biocompatible and can be used in various biomedical applications . High doses of this compound or its polymers may lead to adverse effects, including toxicity, which necessitates careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis and subsequent degradation. The compound interacts with enzymes that facilitate its breakdown into smaller, more manageable molecules . These metabolic processes are crucial for the compound’s bio-absorbability and its eventual excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, its presence in certain organelles may enhance its role in polymerization processes or its interactions with other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,5-Dioxepan-2-one can be synthesized through various methods. One common method involves the Bayer-Villiger oxidation of cyclic ketones. In this process, a cyclic ketone is treated with a peracid, such as peracetic acid, to form the corresponding lactone .

Another method involves the ring-opening polymerization of cyclic esters. This process uses organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through the ring-opening polymerization method due to its efficiency and the ability to control the molecular weight and distribution of the resulting polymer .

Analyse Des Réactions Chimiques

Types of Reactions: 1,5-Dioxepan-2-one primarily undergoes ring-opening polymerization reactions. This type of reaction involves the breaking of the ring structure of the lactone to form a linear polymer.

Common Reagents and Conditions: The ring-opening polymerization of this compound can be catalyzed by various organocatalysts such as t-BuP4, TBD, and DBU. These reactions are typically carried out under controlled conditions to ensure the formation of polymers with desired properties .

Major Products Formed: The major product formed from the ring-opening polymerization of this compound is a polyester. This polyester can have various applications depending on its molecular weight and structure .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- ε-Caprolactone

- δ-Valerolactone

- Trimethylene carbonate

- l-Lactide

Comparison: 1,5-Dioxepan-2-one is unique among these compounds due to its higher thermal stability and environmental stability. It also offers a higher degree of control over the molecular weight and distribution of the resulting polymers when used in ring-opening polymerization .

Propriétés

IUPAC Name |

1,4-dioxepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-1-2-7-3-4-8-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLNDUQWRUPYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121425-66-9 | |

| Record name | 1,5-Dioxepan-2-one homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121425-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60188919 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35438-57-4 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,5-Dioxepan-2-one?

A1: this compound has a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: How is this compound typically synthesized?

A2: Several methods exist for DXO synthesis. One common approach involves the Baeyer-Villiger oxidation of tetrahydropyran-4-one. [] Another method utilizes the ring-opening polymerization of its cyclic dimer. []

Q3: What spectroscopic techniques are used to characterize DXO and its polymers?

A3: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, to determine the structure, composition, and monomer sequence in DXO copolymers. [, , ] Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and monitor polymerization reactions. [, , ] Size exclusion chromatography (SEC) is crucial for determining molecular weight and distribution in synthesized polymers. [, , , ]

Q4: What are the advantages of using this compound in polymer synthesis?

A4: DXO is attractive for creating biodegradable and biocompatible polymers due to its ability to form homopolymers and copolymers with tunable properties. [, , , ]

Q5: What polymerization methods are commonly used with DXO?

A5: DXO readily undergoes ring-opening polymerization (ROP) using various catalysts. This includes organometallic catalysts like stannous octoate (Sn(Oct)2) [, , , , , ] and aluminum isopropoxide [, ], as well as organocatalysts like diphenyl phosphate (DPP). [] Enzyme-catalyzed ROP using lipases is also gaining interest. [, ]

Q6: How does the choice of comonomer influence the properties of DXO copolymers?

A6: The properties of DXO copolymers are highly dependent on the comonomer used. For example, incorporating L-lactide (LLA) yields semi-crystalline materials with tunable crystallinity and degradation rates. [, , , , , ] Copolymers with ε-caprolactone (CL) demonstrate elastomeric properties. [, , , ] The incorporation of trimethylene carbonate (TMC) further contributes to the material's elasticity and biocompatibility. []

Q7: How does DXO influence the thermal and mechanical properties of its copolymers?

A7: DXO generally lowers the melting temperature and crystallinity of its copolymers, resulting in more flexible materials. [, , ] For instance, DXO/LLA copolymers retain crystallinity even with high DXO content, but show lower melting temperatures compared to pure PLLA. [] DXO/CL copolymers exhibit a single glass transition temperature influenced by DXO content. []

Q8: Can the degradation rate of DXO-based polymers be controlled?

A8: Yes, the degradation rate is influenced by factors like copolymer composition, monomer sequence, and crystallinity. [, , ] DXO/LLA copolymers show a degradation rate dependent on the ratio of the monomers. []

Q9: What are the potential applications of DXO-based polymers in biomedicine?

A9: DXO-based polymers hold promise for various biomedical applications, including:

- Drug Delivery: DXO copolymers have been explored for creating microspheres capable of controlled drug release. [, ] The release profile can be tailored by adjusting the copolymer composition and drug properties. []

- Tissue Engineering: The biocompatibility and tunable mechanical properties make DXO copolymers attractive for scaffolds in tissue engineering. [, , ] Research shows promising results for bone tissue regeneration. [, ]

- Medical Implants: DXO-based materials are being investigated for creating implants with improved biocompatibility and reduced platelet adhesion. []

Q10: What are the future directions for research on this compound?

A10: Ongoing research on DXO focuses on:

- Novel Polymer Architectures: Exploring new combinations of monomers and polymerization techniques to create materials with tailored properties for specific applications. [, , , ]

- Enhanced Biocompatibility: Investigating surface modifications and functionalization strategies to further improve the biocompatibility of DXO-based polymers. []

- Controlled Degradation: Developing a deeper understanding of the degradation mechanisms of DXO copolymers to precisely control their degradation rates for targeted applications. []

- Sustainable Synthesis: Exploring more environmentally friendly and sustainable methods for DXO synthesis and polymerization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.